2-Deacetoxytaxinine J

描述

Contextual Significance of Taxane (B156437) Diterpenoids in Natural Product Research

Taxane diterpenoids are a large and structurally diverse family of over 550 related compounds isolated from yew trees. nih.gov They have been a focal point of natural product research for over half a century, primarily due to the potent anticancer properties of some of its members. nih.gov The most famous example is paclitaxel (B517696) (Taxol), a widely used chemotherapeutic agent. nih.govfrontiersin.org The discovery and clinical success of paclitaxel spurred intense investigation into other taxane compounds to find potentially more effective derivatives or starting materials for semi-synthesis. who.int This has led to the isolation and characterization of numerous taxoids, including 2-Deacetoxytaxinine J. capes.gov.brkoreascience.krnih.gov The unique and complex chemical structures of taxanes also present significant challenges and opportunities for synthetic chemists. nih.gov

Historical Perspective of this compound Discovery and Initial Characterization

This compound was first isolated from various species of the yew tree. For instance, it has been identified in the needles of the Himalayan Taxus baccata and the bark of Taxus wallichiana (Himalayan yew). capes.gov.brkoreascience.krresearchgate.net It has also been found in the seeds of Taxus × media, a hybrid of Taxus baccata and Taxus cuspidata. nih.gov

The initial characterization of this compound involved spectroscopic methods to elucidate its chemical structure. researchgate.netresearchgate.net These techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for determining the precise arrangement of atoms within a molecule. researchgate.net The molecular formula of this compound is C37H46O10. lookchem.com

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on a few key areas. A significant trajectory has been the investigation of its biological activity, particularly its potential as an anticancer agent. researchgate.netlookchem.com Studies have explored its effects on various cancer cell lines. researchgate.net

Another important area of research is its use as a starting material for the synthesis of other, more complex or potent taxoids. lookchem.com The chemical structure of this compound can be modified to create new derivatives with potentially enhanced biological properties. researchgate.netlookchem.com This approach is a common strategy in medicinal chemistry to develop new drugs.

Furthermore, molecular docking studies have been conducted to understand how this compound interacts with biological targets at the molecular level. ksu.edu.sa These computational studies help to predict the binding affinity and mode of interaction with proteins that are involved in cell proliferation and apoptosis, which can provide insights into its mechanism of action. ksu.edu.sa

Structure

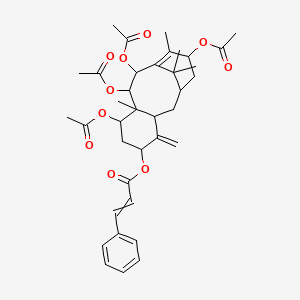

2D Structure

属性

IUPAC Name |

(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJTXBNFQDJTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Precursors

Plant Sources and Geographic Distribution of 2-Deacetoxytaxinine J Accumulation

The natural world is a vast repository of complex chemical structures, many of which hold significant interest for scientific research. Among these is this compound, a taxane (B156437) diterpenoid that has been identified in various species of the yew tree (Taxus). Its presence is not uniform across the genus, with specific species and even particular parts of the plants showing higher concentrations.

Primary Taxus Species

This compound has been isolated from several Taxus species, highlighting the widespread, yet specific, distribution of this compound within the genus. Research has confirmed its presence in the following species:

Taxus baccata L. spp. wallichiana (Himalayan Yew): This species is a notable source of this compound. researchgate.netchemfaces.com Studies have successfully isolated the compound from the bark of the Himalayan yew, with one study reporting a yield of 0.1%. researchgate.netchemfaces.com It has also been found in the needles of this species. capes.gov.br

Taxus media (Hybrid Yew): This hybrid species, a cross between Taxus baccata and Taxus cuspidata, is another source of this compound. mdpi.comresearchgate.net It has been identified in the seeds of Taxus × media. mdpi.comnih.gov

Taxus cuspidata (Japanese Yew): The heartwood of the Japanese yew is a known source of this compound. chemfaces.com It has also been isolated from the leaves and twigs of this plant. chemfaces.com

Taxus yunnanensis (Yunnan Yew): This species, primarily found in the Yunnan Province of China, also produces this compound. rhhz.netresearchgate.netacs.org The compound has been isolated from the aerial parts, including twigs and leaves, as well as the roots of the plant. rhhz.netresearchgate.netacs.orgacs.orgscite.ai

Role of Plant Parts in Compound Distribution

The concentration of this compound varies significantly among the different parts of the Taxus tree. This differential accumulation is a key factor for researchers and for any potential applications of the compound.

Bark: The bark of Taxus baccata L. spp. wallichiana has been shown to be a particularly rich source of this compound. researchgate.netchemfaces.com

Needles: The needles, or leaves, of Taxus baccata have also been found to contain this compound. capes.gov.br Similarly, it has been isolated from the needles and twigs of Taxus yunnanensis and Taxus cuspidata. chemfaces.comrhhz.netresearchgate.netacs.org

Roots: Research has identified this compound in the roots of Taxus wallichiana and Taxus yunnanensis. scite.airesearchgate.net

Heartwood: The heartwood of Taxus cuspidata is another plant part where this compound is found. chemfaces.com

Seeds: The seeds of Taxus media have been shown to contain this compound. mdpi.comnih.gov

This distribution pattern, where the compound is present in various tissues from the bark to the needles and roots, suggests a complex system of biosynthesis and transport within the plant. The table below summarizes the distribution of this compound in different Taxus species and plant parts.

| Taxus Species | Plant Part |

| Taxus baccata L. spp. wallichiana | Bark researchgate.netchemfaces.com, Needles capes.gov.br |

| Taxus media | Seeds mdpi.comnih.gov |

| Taxus cuspidata | Heartwood chemfaces.com, Leaves and Twigs chemfaces.com |

| Taxus yunnanensis | Twigs and Leaves rhhz.netresearchgate.netacs.org, Roots scite.ai |

| Taxus wallichiana | Roots researchgate.net |

Metabolic Pathways and Enzymatic Steps in Taxane Biosynthesis Relevant to this compound

The biosynthesis of taxanes, including this compound, is a complex multi-step process that is believed to be largely conserved across the Taxus genus. frontiersin.org This intricate pathway involves the assembly of a diterpenoid skeleton followed by a series of modifications by various enzymes. nih.gov

Early-Stage Diterpenoid Assembly (e.g., Geranylgeranyl Pyrophosphate Cyclization)

The journey of taxane biosynthesis begins with a universal precursor of diterpenoids, geranylgeranyl pyrophosphate (GGPP). wsu.edupnas.org The first committed step in this pathway is the cyclization of GGPP to form the foundational taxane skeleton, taxa-4(5),11(12)-diene. wsu.edunih.gov This crucial reaction is catalyzed by the enzyme taxadiene synthase. wsu.edurhea-db.org The process involves a complex series of events, including the ionization of the diphosphate, the closing of the A-ring, and a unique intramolecular proton transfer to facilitate the closure of the B/C-ring juncture. nih.gov

Post-Cyclization Modifications and Intermediate Formation

Following the formation of the initial taxane core, a cascade of post-cyclization modifications occurs. These reactions are primarily catalyzed by cytochrome P450 monooxygenases and various transferases. frontiersin.orgpnas.org The taxane skeleton undergoes a series of hydroxylations and acetylations at specific carbon positions. nih.govmdpi.com

For instance, the parent olefin, taxa-4(5),11(12)-diene, is first hydroxylated at the C5 position by a cytochrome P450 enzyme to yield taxa-4(20),11(12)-dien-5α-ol. pnas.org This intermediate can then be acetylated by an acetyltransferase. pnas.org Subsequent hydroxylations at other positions, such as C10 and C13, are also critical steps in the pathway. pnas.org The biosynthesis of the key intermediate, baccatin (B15129273) III, involves a series of these enzymatic steps, including epoxidation and successive hydroxylation and acetylation. nih.gov

Putative Biosynthetic Relationship to Other Taxinine-Type Diterpenoids

This compound belongs to the taxinine (B26179) subclass of taxoids. nih.gov These compounds are characterized by a 6/8/6 ring system and are derived from taxa-4(20),11-diene. nih.gov The structural similarities among taxinines suggest a close biosynthetic relationship.

The formation of this compound is likely to share many of the early and intermediate steps of the general taxane biosynthetic pathway. Its specific structure arises from a unique combination of enzymatic modifications, particularly the pattern of acetylation and the absence of a hydroxyl group at the C2 position, as indicated by its name. The presence of other taxinines, such as taxinine J and 2-deacetoxytaxinine B, in the same plant species further supports the idea of a branched pathway where common intermediates are channeled towards the synthesis of different, but related, final products. researchgate.netnih.gov The specific enzymes that catalyze the final steps leading to this compound are yet to be fully elucidated.

Advanced Isolation and Purification Methodologies

Enhanced Extraction Techniques for Yield and Selectivity

The initial step in isolating 2-deacetoxytaxinine J from plant materials, typically from species of the genus Taxus, is a critical extraction process. Modern methodologies have surpassed traditional solvent extraction in terms of efficiency, selectivity, and environmental friendliness.

Optimization of Solvent-Based Extraction

Advanced solvent-based extraction techniques utilize energy sources to accelerate the extraction process, leading to higher yields in shorter times with reduced solvent consumption.

Microwave-Assisted Extraction (MAE): This technique employs microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture and release their contents. The rapid heating and increased mass transfer rates significantly reduce extraction time and solvent volume. For taxoids in general, MAE has been shown to be a powerful alternative to conventional methods. researchsolutions.com Optimal conditions for MAE of taxoids often involve polar solvents like ethanol (B145695) or methanol (B129727), with specific parameters such as microwave power, irradiation time, and solvent-to-solid ratio being fine-tuned to maximize the yield of the target compounds. researchsolutions.com

Ultrasound-Assisted Extraction (UAE): UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates high-pressure and high-temperature microenvironments, leading to cell wall disruption and enhanced penetration of the solvent. sigmaaldrich.com This method is known for its efficiency at lower temperatures, which is beneficial for thermally sensitive compounds. The optimization of UAE for taxoids involves considering variables such as ultrasonic power, frequency, extraction time, and temperature. akjournals.com

Pressurized Solvent Extraction (PSE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures, which increases their solvating power and decreases their viscosity, allowing for more efficient extraction. mdpi.com The high pressure maintains the solvent in a liquid state above its boiling point, leading to faster extraction kinetics. mdpi.com For taxoids, PSE has demonstrated higher extraction efficiencies compared to traditional methods, with parameters like solvent composition, temperature, and pressure being key to optimizing the recovery of specific compounds. mdpi.com

Table 1: Comparison of Advanced Extraction Techniques for Taxoids

| Technique | Principle | Advantages | Key Optimization Parameters |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and sample matrix. | Reduced extraction time, lower solvent consumption, higher extraction rates. researchsolutions.com | Microwave power, irradiation time, solvent type and volume, temperature. |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to disrupt cell walls and enhance mass transfer. sigmaaldrich.com | High efficiency at lower temperatures, suitable for thermolabile compounds, reduced processing time. akjournals.com | Ultrasonic power and frequency, extraction time, temperature, solvent choice. |

| Pressurized Solvent Extraction (PSE/ASE) | Utilizes solvents at elevated temperatures and pressures to increase extraction efficiency. mdpi.com | Faster extraction, reduced solvent usage, higher yields compared to conventional methods. mdpi.com | Solvent composition, temperature, pressure, static/dynamic extraction time. |

Green Chemistry in Extraction

The principles of green chemistry are increasingly being applied to the extraction of natural products to minimize environmental impact.

Supercritical Fluid Extraction (SFE): This technique often employs supercritical carbon dioxide (scCO2) as the solvent. scCO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. Its solvating power can be tuned by altering the pressure and temperature, allowing for selective extraction of target compounds. While scCO2 is non-polar, its polarity can be modified by adding a co-solvent like ethanol or methanol to enhance the extraction of more polar taxoids.

Ionic Liquids (ILs) in Extraction: Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low vapor pressure. They have been investigated as adjuvants in UAE of taxoids, where they can significantly improve the extraction yield while reducing the amount of organic solvent required. nih.gov The use of magnetic ionic liquids further simplifies the process by allowing for easy separation of the IL from the extract using a magnetic field. nih.gov

Plant Cell Fermentation (PCF): A truly green approach involves the production of taxoids through plant cell cultures in bioreactors. This method, known as Plant Cell Fermentation (PCF®), eliminates the need for harvesting slow-growing yew trees and the use of large quantities of solvents for extraction from biomass. The taxoids are produced in a controlled environment and can be captured from the culture medium using resin-based methods, significantly reducing solvent usage. This sustainable technology offers a reliable and environmentally friendly supply of taxoids.

Chromatographic Separation Strategies for this compound

Following extraction, the crude extract containing a complex mixture of taxoids and other phytochemicals must undergo rigorous purification to isolate this compound. Chromatographic techniques are indispensable for this purpose.

Preparative Liquid Chromatography

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating specific compounds from a mixture in sufficient quantities for further research.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the separation of taxoids. Due to the structural similarity of many taxanes, high-resolution separation is crucial. An effective preparative HPLC method was established for the purification of two taxanes, 10-deacetyltaxol (B21601) and paclitaxel (B517696), from Taxus cuspidata. mdpi.com The study optimized parameters such as flow rate, injection volume, and column temperature to achieve high purity of the target compounds. mdpi.com This methodology can be adapted for the purification of this compound.

Reverse Phase Chromatography (RPC): RPC is the most common mode of HPLC used for taxoid separation. In RPC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the taxoids and the stationary phase. More polar taxoids will elute earlier, while less polar ones will be retained longer. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a complex mixture of taxoids with varying polarities.

Table 2: Illustrative Optimization of Preparative HPLC for Taxane (B156437) Purification Data is representative and based on findings for the purification of 10-deacetyltaxol (Product 1) and paclitaxel (Product 2) mdpi.com

| Flow Rate (mL/min) | Injection Volume (mL) | Column Temperature (°C) | Purity of Product 1 (%) | Purity of Product 2 (%) |

| 8 | 0.5 | 30 | 94.87 | 98.65 |

| 10 | 0.5 | 30 | 95.33 | 99.15 |

| 12 | 0.5 | 30 | 94.12 | 98.23 |

| 10 | 0.3 | 30 | 95.11 | 98.98 |

| 10 | 0.7 | 30 | 94.56 | 98.54 |

| 10 | 0.5 | 25 | 94.95 | 98.87 |

| 10 | 0.5 | 35 | 94.78 | 98.76 |

Advanced and Countercurrent Chromatographic Techniques

To tackle the challenge of separating structurally similar taxoids, more advanced chromatographic techniques are being explored.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample. The separation is achieved by partitioning the components between two immiscible liquid phases. This method is particularly suitable for the separation of natural products and has been successfully applied to the purification of various compounds. While specific applications for this compound are not widely reported, the technique's potential for separating complex taxoid mixtures is significant.

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex mixtures, 2D-LC provides a substantial increase in separation power. In this approach, a fraction from the first chromatographic separation (first dimension) is transferred to a second column with a different separation mechanism (second dimension). For instance, a combination of hydrophilic interaction chromatography (HILIC) and reversed-phase chromatography can be used to effectively separate both polar and non-polar taxanes. nih.gov

Optimization of Column and Mobile Phase Systems

The success of any chromatographic separation hinges on the careful selection and optimization of the stationary and mobile phases.

Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity. For reverse-phase chromatography of taxoids, C18 columns are widely used. However, other stationary phases, such as C8, phenyl, or cyano (CN) bonded phases, can offer different selectivities and may be advantageous for separating specific taxoid isomers. The particle size of the stationary phase also plays a crucial role; smaller particles provide higher efficiency but at the cost of higher backpressure.

Mobile Phase Systems: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), the aqueous component, and any additives (e.g., buffers, ion-pairing agents), must be optimized to achieve the best separation. The pH of the mobile phase can influence the retention of taxoids with ionizable functional groups. Gradient elution profiles, including the initial and final solvent composition and the gradient steepness, are carefully optimized to resolve closely eluting compounds. For instance, a typical gradient for taxoid separation on a C18 column might start with a higher percentage of water and gradually increase the proportion of acetonitrile or methanol.

Purity Assessment and Isolation Efficiency Evaluation in Research

The rigorous assessment of purity and the evaluation of isolation efficiency are critical steps in the characterization of natural products for research purposes. In the case of this compound, a taxane diterpenoid isolated from species of the yew tree (Taxus), specific methodologies are employed to ensure the integrity of the compound for spectroscopic analysis and bioactivity screening.

Detailed research findings on the isolation of this compound from the leaves of Taxus wallichiana detail a multi-step chromatographic process. The isolation procedure commences with the extraction of dried plant material, followed by a series of chromatographic separations to yield the pure compound.

Initial separation is typically achieved using normal-phase silica (B1680970) gel column chromatography. This is followed by further purification using preparative thin-layer chromatography to isolate this compound from other co-occurring taxanes.

The purity of the isolated this compound is then ascertained using a combination of spectroscopic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for determining the purity of the final product. The structural confirmation and verification of purity are also conducted using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS). These analytical methods provide comprehensive data on the chemical structure and confirm the absence of impurities.

While specific quantitative data on the purity and isolation efficiency for this compound is not extensively detailed in publicly available literature, the general methodologies employed for taxane isolation provide a framework for understanding the expected outcomes. The following table illustrates a representative example of the type of data generated during such a process, based on typical yields and purity levels achieved for similar taxoids isolated from Taxus species.

Interactive Data Table: Illustrative Purity and Yield of this compound

| Parameter | Value | Method of Determination |

| Purity | ||

| Purity Level | >95% | High-Performance Liquid Chromatography (HPLC) |

| Isolation Efficiency | ||

| Starting Material | Dried Leaves of Taxus wallichiana | - |

| Yield | 15.0 mg | Gravimetric analysis post-purification |

| Analytical Methods for Confirmation | ||

| Structure Elucidation | Confirmed | 1D & 2D NMR (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) |

| Molecular Weight Confirmation | Confirmed | Mass Spectrometry (MS) |

It is important to note that the isolation efficiency can be influenced by various factors, including the specific Taxus species, the geographical location and time of plant material collection, and the precise extraction and purification techniques employed.

Chemical Synthesis and Semisynthesis of 2 Deacetoxytaxinine J and Its Analogues

Total Synthesis Approaches to the Taxane (B156437) Core

The total synthesis of a taxane is a benchmark achievement in organic chemistry. While most total synthesis efforts have targeted more complex, highly oxygenated taxanes like Paclitaxel (B517696) (Taxol), the strategies developed for constructing the fundamental taxane core are directly relevant to the synthesis of less functionalized members like 2-deacetoxytaxinine J. A modern and biomimetic concept is the "two-phase" synthetic approach. This strategy separates the synthesis into a "cyclase phase," focused on constructing the carbon skeleton, and an "oxidase phase," where oxygenation and other functional groups are installed. acs.orgyoutube.com

Retrosynthetic analysis of the taxane core reveals several strategic disconnections that have been exploited in various synthetic campaigns. A common approach involves the convergent assembly of two key fragments, often representing the A and C rings of the taxane structure, followed by the formation of the central, eight-membered B-ring. nih.govnih.gov

Key synthetic strategies for the taxane core include:

Intramolecular Diels-Alder Cycloaddition: This powerful reaction has been used to form the tricyclic system in a single, stereocontrolled step. acs.org

Shapiro Reaction/Aldol (B89426) Condensation: Some routes utilize a Shapiro reaction followed by an aldol reaction and a subsequent Diels-Alder reaction to construct the 6-8-6 framework. nih.gov

Pinene Path: The Wender group developed a notable route starting from the readily available natural product pinene. nih.gov

A simplified retrosynthetic view common to many taxane syntheses is illustrated below:

Table 1: Representative Retrosynthetic Strategies for the Taxane ABC-Ring System

| Synthetic Approach | Key Disconnection Strategy | Primary Bond Formations | Reference |

|---|---|---|---|

| Nicolaou Approach | A + C ring fragments | Diels-Alder reaction for A-ring; Shapiro coupling and aldol reactions for B-ring closure. | nih.gov |

| Baran Two-Phase Approach | Cyclase phase followed by oxidase phase | Vicinal difunctionalization/Diels-Alder strategy. | nih.govyoutube.com |

| Carvone Remodeling | Convergent coupling of two carvone-derived fragments | Pd-catalyzed C-C bond cleavage/cross-coupling followed by Sm(II)-mediated rearrangement. | nih.gov |

Achieving the correct stereochemistry across numerous chiral centers is a primary challenge in taxane synthesis. wikipedia.org Most successful syntheses establish a single stereocenter early on through an enantioselective reaction. This initial stereochemical information is then propagated throughout the rest of the synthesis via substrate-controlled reactions, where the existing chirality of the molecule directs the stereochemical outcome of subsequent transformations. nih.gov

Regioselectivity, the ability to control which site on a molecule reacts, is particularly crucial during the "oxidase phase" of a two-phase synthesis. nih.gov The targeted installation of hydroxyl and other functional groups at specific positions on the taxane skeleton is achieved through the use of directing groups and highly selective reagents. For instance, allylic oxidations can be directed to positions C5, C10, and C13, which are common oxygenation sites in natural taxanes. acs.org

Semisynthesis from Abundantly Available Taxane Precursors

Given the low natural abundance of many bioactive taxanes and the complexity of total synthesis, semisynthesis has become the primary method for producing these compounds and their analogues. This approach starts with a taxane that is abundant in nature, such as 10-deacetylbaccatin III (10-DAB) or Taxine B, and chemically modifies it to yield the desired target. doaj.orgresearchgate.net 10-DAB is readily extracted from the needles of the European yew tree, Taxus baccata. researchgate.netgoogle.com

Functional group interconversion (FGI) is the cornerstone of semisynthesis. solubilityofthings.com It involves the transformation of one functional group into another, such as the conversion of an alcohol to an ester or a ketone to an alcohol. ub.eduvanderbilt.edufiveable.me In taxane semisynthesis, this requires a strategic plan of protecting and deprotecting reactive sites, typically the various hydroxyl groups, to ensure that modifications occur only at the desired positions.

Table 2: Key Functional Group Interconversions in Taxane Semisynthesis

| Transformation | Reagents/Conditions | Position(s) | Purpose |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | C-10 | Conversion of 10-DAB to Baccatin (B15129273) III. nih.gov |

| Deacetylation | Sodium borohydride (B1222165) (NaBH₄) | C-10, C-13 | Reductive hydrolysis of baccatin esters to yield 10-DAB. researchgate.net |

| Silylation (Protection) | Triethylsilyl chloride (TESCl) | C-7 | Protects the C-7 hydroxyl group to allow for selective reaction at other sites. google.com |

| Esterification | Acyl chlorides or carboxylic acids | C-5, C-10 | Introduction of various side chains to create analogues. nih.gov |

| Oxidation | m-CPBA, (PhSeO)₂O | C-9, C-10 | Installation of keto or hydroxyl groups. nih.govresearchgate.net |

To explore structure-activity relationships and develop new compounds with improved properties, chemists create libraries of taxane analogues by modifying the core structure at specific positions. The hydroxyl groups at C-5 and C-10 are common targets for derivatization. For example, a library of this compound derivatives was synthesized to test their biological activity. nih.gov Modifications often involve esterification with various acyl groups to probe the effect of different substituents on the molecule's function. nih.gov

Chemoenzymatic synthesis combines the precision of biological catalysts (enzymes) with the flexibility of traditional organic chemistry. In the context of taxanes, enzymes offer a high degree of regio- and stereoselectivity for specific transformations, potentially simplifying synthetic routes by reducing the need for multiple protection and deprotection steps. A key example is the use of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), an enzyme that specifically catalyzes the acetylation of the C-10 hydroxyl group of 10-DAB to form baccatin III. nih.govnih.gov Research in this area focuses on improving the catalytic efficiency of such enzymes and employing them in one-pot reaction systems to streamline the production of valuable taxane intermediates. nih.gov

Structure Activity Relationship Sar Studies of 2 Deacetoxytaxinine J Derivatives

Design and Synthesis of Novel 2-Deacetoxytaxinine J Taxoids

The semi-synthesis of novel taxoids from naturally occurring precursors like this compound is a key strategy for developing new anticancer agents. researchgate.net This approach allows for the targeted modification of the core structure to enhance desired biological properties.

Researchers have focused on modifying various parts of the this compound molecule, including the distinctive D-ring and the side chains attached to the taxane (B156437) core. The oxetane (B1205548) D-ring, for instance, has been a subject of interest in the broader family of taxanes, with studies exploring the impact of its modification on biological activity. acs.org While specific details on D-ring modifications unique to this compound are not extensively documented in the provided results, the general importance of this ring in other taxoids suggests it is a viable target for synthetic alterations. acs.org

Modifications to the side chains are also a critical aspect of SAR studies. The nature and position of these chains can significantly affect the molecule's interaction with its biological targets. nih.gov For example, the synthesis of new taxoids derived from this compound has been undertaken to explore how different functional groups impact its activity. lookchem.comopenalex.org

A novel approach in the design of this compound derivatives involves the creation of dimeric and hybrid structures. One notable example is the synthesis of paclitaxel (B517696)/2-deacetoxytaxinine J dimers. acs.orglookchem.comjst.go.jp These hybrid molecules are designed to potentially interact with multiple biological targets or to enhance binding affinity to a single target. stanford.edu The synthesis of such dimers typically involves linking the two different taxoid molecules through a suitable chemical linker. stanford.edunih.gov This strategy aims to combine the distinct properties of each monomeric unit, potentially leading to synergistic effects or novel mechanisms of action. lookchem.com

Biological Activities and Cellular Mechanisms of Action Non Clinical

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Studies have demonstrated that 2-Deacetoxytaxinine J exhibits cytotoxic and antiproliferative properties against various cancer cell lines, particularly those associated with breast cancer.

Research has shown that this compound effectively inhibits the growth of human breast cancer cell lines MCF-7 and MDA-MB-231 in a dose-dependent manner. ijrap.netresearchgate.net Significant in vitro activity has been observed at concentrations of 20 µM for MCF-7 cells and 10 µM for MDA-MB-231 cells. ijrap.netchemfaces.comresearchgate.net The compound has also demonstrated cytotoxic effects against other tumor cell lines, such as murine leukemia P388 and L1210. scribd.comepdf.pub

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for this compound against several cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma | 10 µM | ijrap.netchemfaces.com |

| MCF-7 | Breast Adenocarcinoma | 20 µM | ijrap.netchemfaces.com |

| L1210 | Murine Leukemia | 4.9 µg/mL | scribd.comepdf.pub |

| P388 | Murine Leukemia | 15.2 µg/mL | scribd.comepdf.pub |

A critical aspect of a potential anticancer agent is its selectivity, or its ability to target cancer cells while sparing normal, healthy cells. The cytotoxic effects of this compound have been evaluated against the non-cancerous human embryonic kidney cell line, HEK-293. chemfaces.comresearchgate.netalliedacademies.orgscispace.com Studies indicate that the compound is less toxic to these normal cells compared to the cancer cell lines tested, suggesting a degree of selectivity for cancer cells. scispace.comresearchgate.net This selectivity is a promising characteristic for the development of targeted cancer therapies.

Molecular and Cellular Mechanisms of Action

The anticancer effects of this compound are attributed to its ability to interfere with critical cellular processes, including microtubule function, cell cycle progression, and programmed cell death (apoptosis).

Taxanes as a class are well-known for their interaction with microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and transport. sci-hub.st While paclitaxel (B517696), a famous taxane (B156437), is known to stabilize microtubules and promote their assembly, the mechanism of this compound appears to differ. hebmu.edu.cn Some evidence suggests that it disrupts microtubule assembly and function. lookchem.com However, other research indicates it does not possess significant tubulin-binding affinity and may instead act as a potent inhibitor of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. rbfsymposium.netarchive.org This suggests its impact on cell viability may be linked to overcoming drug resistance rather than direct interaction with tubulin.

By disrupting normal cellular processes, this compound can lead to the arrest of the cell cycle, preventing cancer cells from dividing and proliferating. lookchem.com The general mechanism for taxanes involves halting the cell cycle at the G2/M phase, which is the transition phase between growth and mitosis. sci-hub.sttargetmol.cnceon.rs Studies on related compounds and derivatives suggest that this compound likely induces a similar G2/M arrest, which is a common outcome for agents that interfere with microtubule function. researchgate.net

Apoptosis is a natural, programmed process of cell death that is often dysregulated in cancer. This compound has been shown to induce apoptosis in cancer cells. lookchem.com The mechanism of apoptosis induction by taxanes often involves the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). ceon.rs Research on extracts from Taxus mairei, which contains this compound, has demonstrated a downregulation of the anti-apoptotic Bcl-2 gene and an upregulation of the pro-apoptotic Bax gene. nih.gov An increased Bax/Bcl-2 ratio makes cells more susceptible to apoptosis. sci-hub.st This process typically leads to the activation of a cascade of enzymes called caspases, such as caspase-3 and caspase-9, which execute the final stages of cell death. sci-hub.stresearchgate.net The induction of apoptosis through the modulation of the Bcl-2/Bax ratio and subsequent caspase activation is a key component of the anticancer activity of this compound. lookchem.comresearchgate.net

Investigation of Other Potential Molecular Targets

While the primary mechanisms of action for many taxanes involve microtubule stabilization, research into this compound and related compounds suggests a broader range of molecular interactions. Computational studies have explored the binding affinity of this compound with various molecular targets implicated in cell proliferation and apoptosis. ksu.edu.sa

A molecular docking study investigated the interaction of fifteen plant-derived compounds, including this compound, with nine key molecular targets. ksu.edu.sa These targets included Cyclin-Dependent Kinase 2 (CDK-2), Cyclin-Dependent Kinase 6 (CDK-6), Topoisomerase I, Topoisomerase II, G-Quadruplex DNA, B-cell lymphoma 2 (Bcl-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), β-tubulin, and X-linked inhibitor of apoptosis protein (XIAP). ksu.edu.sa The study aimed to identify potential binding interactions that could explain the compound's biological activities. ksu.edu.sa While detailed results for this compound against each specific target were part of a broader screening, the investigation highlights the ongoing effort to elucidate its complete molecular target profile beyond its established effects. ksu.edu.sa

In Vivo Preclinical Efficacy in Animal Models (e.g., DMBA-induced mammary tumors in rats)

The in vivo anticancer potential of this compound has been evaluated in animal models, particularly in studies involving chemically induced mammary tumors. medchemexpress.comresearchgate.net One of the standard models for this type of research is the 7,12-Dimethylbenz(a)anthracene (DMBA)-induced mammary tumor model in rats, which is well-established for its relevance to human breast cancer. mdpi.comoamjms.euscielo.br

In a study utilizing virgin female Sprague-Dawley rats with DMBA-induced mammary tumors, this compound was administered orally. medchemexpress.comresearchgate.net The results demonstrated a significant regression in mammary tumors compared to the vehicle-treated control group. researchgate.net This finding underscores the potential of this compound as an anticancer agent in a living organism. medchemexpress.comresearchgate.net The DMBA model is known to produce tumors, often ductal or papillary carcinomas, that share histopathological features with human breast cancer. oamjms.euscielo.br

Table 1: In Vivo Efficacy of this compound in DMBA-Induced Mammary Tumors

| Animal Model | Compound | Key Findings | Reference |

| Virgin female Sprague-Dawley rats | This compound | Significant regression in DMBA-induced mammary tumors compared to the vehicle-treated group. | researchgate.net |

Tumor Regression and Growth Inhibition in Murine Xenografts

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. nih.govplos.org These models allow for the evaluation of a compound's direct antitumor activity against human cancers. antineo.fr While specific studies focusing solely on the effects of this compound on tumor regression and growth inhibition in murine xenografts are not extensively detailed in the provided context, the principles of such studies are well-established.

Generally, in such xenograft studies, the efficacy of a therapeutic agent is assessed by monitoring tumor volume over time. researchgate.netmdpi.com Successful tumor regression is observed as a decrease in tumor size, while growth inhibition is characterized by a slowing of the tumor's growth rate compared to untreated controls. researchgate.netelifesciences.org These studies are critical for determining the potential clinical utility of an anticancer compound. mdpi.com

Evaluation of Systemic Biological Responses (excluding adverse effects)

When a compound is administered in vivo, it can elicit a range of systemic biological responses beyond its direct effect on the target tissue. These responses are complex and can involve the immune system, among other biological systems. nih.govscielo.br The introduction of a foreign substance, such as a therapeutic agent or a biomaterial, can trigger an innate immune response, involving cells like macrophages. nih.govmdpi.com

Other Biological Activities (Non-Clinical)

Antiplatelet Aggregation Activity

In addition to its anticancer properties, this compound and related taxane compounds have been investigated for their effects on platelet aggregation. researchgate.netnih.gov Platelets play a crucial role in hemostasis and thrombosis. dntb.gov.ua The inhibition of platelet aggregation is a key mechanism for many antithrombotic drugs. nih.govsemanticscholar.org

A comparative study using optical aggregometry examined the antiplatelet activity of several taxanes. researchgate.net The findings indicated that certain taxanes, including this compound, exhibited inhibitory effects on arachidonic acid (AA)-induced platelet aggregation. researchgate.net The potency of their effect was noted to be greater than that of acetylsalicylic acid on AA-induced platelet aggregation. researchgate.net

Modulation of Multidrug Resistance (MDR) in Cellular Models

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells become resistant to a variety of anticancer drugs. nih.govoncotarget.com One of the primary mechanisms of MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. oncotarget.compeerj.com

Research has explored the potential of taxinine (B26179) derivatives to modulate MDR. nih.gov A study investigating a series of taxinine and its derivatives found that some of these compounds could increase the cellular accumulation of vincristine (B1662923) in multidrug-resistant tumor cells. nih.gov This suggests that these taxoids may act as MDR modulators. While this particular study did not specifically name this compound, it highlights a known activity of the broader taxinine class of compounds, indicating a potential area for further investigation for this compound. nih.gov The ability to reverse or modulate MDR is a highly sought-after characteristic for new anticancer drug candidates. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Confirmation and Advanced Feature Assignment

Spectroscopy is the cornerstone for elucidating the molecular architecture of 2-Deacetoxytaxinine J. High-resolution instrumentation offers unparalleled detail regarding the connectivity of atoms, their spatial arrangement, and the precise molecular formula.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for the structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides essential information about the chemical environment of individual protons and carbons within the molecule. organicchemistrydata.org The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the protons, while the coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the taxane (B156437) core. For instance, the ¹H NMR spectrum of this compound shows characteristic signals for the acetoxyl groups and the cinnamoyl group attached to the diterpenoid skeleton. researchgate.net

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure. Correlation Spectroscopy (COSY) experiments establish ¹H-¹H connectivities, allowing for the tracing of proton spin systems throughout the molecule. researchgate.net Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is vital for unambiguously assigning the ¹³C NMR signals and piecing together the complex, polycyclic taxane framework. vjol.info.vn The chemical structure of this compound has been elucidated and confirmed by comparing its 1D and 2D NMR spectral data with published values. researchgate.netvjol.info.vn

Table 1: Selected ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 31.4 | 1.70-1.85 (m) |

| 5 | - | - |

| 9 | - | - |

| 10 | - | - |

| 13 | - | - |

| 2-OAc | - | Lost signal compared to related taxoids |

| 5-OAc | - | Signal present |

| 9-OAc | - | Signal present |

| 10-OAc | - | Signal present |

| 13-OAc | - | Signal present |

| Note: This table is illustrative, based on findings describing the loss of the 2-OAc signal and shifts in H-2. researchgate.net Complete spectral assignments require detailed analysis of 1D and 2D NMR spectra. |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.netlabmanager.com This high precision allows for the calculation of a unique molecular formula. For this compound, HRMS analysis provides an exact mass measurement that corresponds to its elemental formula, C₃₇H₄₆O₁₀, thereby confirming its composition. acmec.com.cn

Techniques such as Electrospray Ionization (ESI) are often coupled with HRMS analyzers like Time-of-Flight (TOF) or Orbitrap to generate ions of the intact molecule (e.g., [M+H]⁺, [M+Na]⁺). labmanager.comscirp.org Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information that can help to characterize different parts of the molecule, such as the loss of acetyl or cinnamoyl groups, further corroborating the structure elucidated by NMR. scirp.orgresearchgate.net

While NMR and MS can define the relative stereochemistry and molecular formula, they cannot typically determine the absolute configuration of a chiral molecule. Advanced chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for this purpose. nih.govuniv-amu.fr These techniques measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. univ-amu.frnih.gov

The absolute configuration of a complex molecule like this compound can be assigned by comparing the experimentally measured ECD or ORD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer. nih.govnih.gov A good match between the experimental and calculated spectra allows for the unambiguous determination of the molecule's absolute stereochemistry. mdpi.com This approach is a reliable alternative to the more classical method of X-ray crystallography, especially when suitable crystals cannot be obtained. mdpi.com While these methods are crucial for the stereochemical analysis of complex natural products, specific ECD/ORD studies for this compound are not prominently detailed in the surveyed literature.

Chromatographic Techniques for Purity Analysis and Quantitative Determination

Chromatographic methods are fundamental for the isolation, purification, and quantitative analysis of this compound from natural sources, primarily various species of yew (Taxus). researchgate.netnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) is a state-of-the-art separation technique that offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC), including higher resolution, faster analysis times, and reduced solvent consumption. skyepharma.comamericanpharmaceuticalreview.com Reversed-phase UHPLC methods have been developed for the rapid qualitative and quantitative analysis of this compound and other taxanes in extracts from Taxus species. researchgate.netnih.gov

These methods often employ advanced detectors for sensitive and specific detection:

UV-Vis and Diode Array Detectors (DAD): this compound contains chromophores, such as the cinnamoyl group, that absorb ultraviolet light. A DAD can acquire a full UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment. researchgate.netnih.gov A specific wavelength, such as 230 nm, is often used for quantitative analysis. researchgate.net

Mass Spectrometry (MS): Coupling UHPLC with a mass spectrometer (UHPLC-MS) provides a highly sensitive and selective detection method. lcms.cz The MS detector can confirm the identity of the eluting peak by its mass-to-charge ratio and can be used for accurate quantification, especially in complex matrices where co-elution might be an issue for UV-based detectors. researchgate.netnih.gov

Evaporative Light Scattering Detector (ELSD): An ELSD can be used as a more universal detector for analytes that lack a strong UV chromophore, though it is less common for taxane analysis where UV detection is effective.

These validated UHPLC methods are essential for quality control of raw materials and for monitoring the compound during isolation and purification processes. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. ashdin.comnih.gov Due to its high molecular weight and low volatility, a complex diterpenoid like this compound is not suitable for direct analysis by GC-MS.

However, GC-MS could be employed in the broader research context of this compound in two main ways:

Analysis of Volatile Metabolites: If studies were to investigate the metabolism of this compound, GC-MS could be used to identify any smaller, volatile metabolites produced.

Analysis of Derivatives: The compound could be chemically derivatized to create a more volatile and thermally stable product suitable for GC analysis. jfda-online.com Common derivatization techniques include silylation or acylation, which target hydroxyl groups. jfda-online.com This approach is generally less common for intact taxanes compared to the more direct analysis offered by LC-MS, but it can be a valuable tool for specific structural characterization tasks or for analyzing specific fragments of the molecule.

Hyphenated Techniques for Complex Mixture Analysis and Metabolomics

The analysis of individual compounds within complex biological matrices, such as plant extracts, presents a significant analytical challenge. Natural products like this compound are typically found alongside a multitude of structurally similar metabolites in their source organism, Taxus species. researchgate.netresearchgate.net To effectively isolate, identify, and quantify such target molecules, advanced analytical methodologies are required. Hyphenated techniques, which couple a separation method (like chromatography) with a detection method (like mass spectrometry), are indispensable tools in the fields of natural product chemistry and metabolomics. uab.edu These integrated approaches provide superior sensitivity, selectivity, and structural information compared to standalone methods, making them essential for the comprehensive characterization of specific compounds like this compound. cimap.res.in

Metabolomics studies, which aim to comprehensively identify and quantify all small-molecule metabolites in a biological system, heavily rely on these powerful hyphenated platforms. By analyzing the metabolic profile of Taxus species, researchers can understand the biosynthetic pathways leading to the formation of this compound and other related taxoids.

LC-MS/MS and LC-HRMS for Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the cornerstone of modern metabolite profiling for non-volatile and thermally labile compounds like taxane diterpenoids. nih.govmdpi.com These techniques offer unparalleled sensitivity and specificity, enabling the detection and structural elucidation of compounds at very low concentrations within intricate mixtures. thermofisher.com

In a typical workflow, the extract from a Taxus species is first subjected to liquid chromatography, most commonly reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). This step separates the individual components of the mixture based on their physicochemical properties, such as polarity. A C18 column is frequently used for the separation of taxanes. nih.gov The separated compounds then enter the mass spectrometer.

Electrospray ionization (ESI) is the most common ionization technique for taxane analysis, as it is a "soft" ionization method that typically keeps the molecule intact, generating a protonated molecule [M+H]⁺ or other adduct ions (e.g., [M+NH₄]⁺, [M+Na]⁺). researchgate.netcimap.res.in The choice of positive or negative ionization mode depends on the analyte's structure; for taxanes, positive mode is generally preferred. researchgate.netuab.edu

LC-MS/MS for Targeted Analysis

Tandem mass spectrometry (MS/MS) is particularly valuable for quantifying known compounds and identifying components in a complex mixture. fiu.edu In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. fiu.edu This process yields a characteristic fragmentation pattern that serves as a structural fingerprint for the molecule. usask.ca For taxanes, a common fragmentation pathway involves the cleavage of the ester bond connecting the core diterpene skeleton to its side chains. usask.ca

For quantitative studies, the highly selective technique of Multiple Reaction Monitoring (MRM) is employed. Specific precursor-to-product ion transitions are monitored for the target analyte, providing high specificity and reducing background noise, which is crucial for accurate quantification in complex biological samples. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound This table represents typical parameters and hypothetical transitions for a taxane analysis, as specific published data for this compound is not available.

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Mode | Gradient Elution |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole (QqQ) or Q-TRAP |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Hypothetical [M+H]⁺ |

| Product Ion (Q3) | Hypothetical Fragment 1, Fragment 2 |

| Collision Energy (CE) | Optimized for each transition |

LC-HRMS for Untargeted Profiling and Structural Confirmation

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). thermofisher.comnih.gov This precision allows for the confident determination of the elemental composition of a detected ion, which is a critical step in identifying unknown compounds and confirming the identity of known ones like this compound. uni-saarland.de In untargeted metabolomics, LC-HRMS is used to screen the entire sample for all detectable metabolites. The combination of accurate mass, retention time, and MS/MS fragmentation data (when available) allows for the putative identification of hundreds to thousands of metabolites in a single analysis by comparing the data against spectral libraries and databases. nih.govshimadzu.com

Table 2: Representative LC-HRMS Data for Characterizing this compound This table illustrates the type of data obtained from HRMS analysis. The exact mass is calculated based on a presumed molecular formula for demonstration.

| Compound Name | Molecular Formula (Hypothetical) | Theoretical Mass [M+H]⁺ (Da) | Measured Mass [M+H]⁺ (Da) | Mass Error (ppm) | Retention Time (min) |

| This compound | C₃₅H₄₄O₁₀ | 625.2956 | 625.2952 | -0.64 | 12.5 |

GC-MS/MS for Comprehensive Analysis

While LC-MS is the primary tool for analyzing intact, non-volatile taxanes, Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, particularly for analyzing smaller, more volatile or semi-volatile terpene precursors or for specific structural analysis after derivatization. researchgate.net For compounds that are not sufficiently volatile or stable at the high temperatures used in GC, a derivatization step is necessary to convert them into more suitable analytes.

In GC-MS, analytes are vaporized and separated in a gaseous mobile phase as they pass through a long capillary column. Following separation, the compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). chromatographyonline.com EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. wikipedia.org The resulting mass spectrum is a highly detailed fingerprint of the molecule, which can be compared against established libraries like the NIST/EPA/NIH Mass Spectral Library for identification. chromatographyonline.com

Tandem mass spectrometry (GC-MS/MS) enhances the selectivity and sensitivity of the analysis, functioning similarly to LC-MS/MS. It is particularly useful for analyzing target compounds in extremely complex matrices where interferences could obscure the signal in a standard GC-MS analysis. nih.gov

The analysis of diterpenes by GC-MS has been well-documented and provides valuable structural information based on characteristic fragmentation patterns. researchgate.net Although direct analysis of a complex taxane like this compound by GC-MS is less common than LC-MS, the technique is highly relevant for analyzing the broader metabolic network, including the diterpene precursors in its biosynthetic pathway.

Table 3: Potential Key Ions in an Electron Ionization Mass Spectrum for a Taxane Core Structure This table is illustrative of the types of fragments that might be observed for a taxane skeleton in GC-MS, not specific to the intact this compound molecule.

| m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | Molecular Ion (often low abundance or absent in EI) |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-H₂O]⁺ | Loss of water from a hydroxyl group |

| [M-CH₃COOH]⁺ | Loss of acetic acid from an acetyl group |

| [M-C₆H₅CO]⁺ | Loss of a benzoyl radical |

| [M-C₆H₅COOH]⁺ | Loss of benzoic acid |

Biotransformation and Metabolic Studies Non Human Systems

Microbial Transformation of 2-Deacetoxytaxinine J

No information is available in the scientific literature regarding the microbial transformation of this compound.

In Vitro Metabolic Studies in Non-Human Biological Systems (e.g., cell cultures, isolated enzymes)

No data from in vitro metabolic studies of this compound in non-human biological systems, such as cell cultures or with isolated enzymes, have been reported.

Identification of Biotransformation Products

As no studies on the biotransformation of this compound were found, there are no identified biotransformation products to report.

Enzymatic Mechanisms of Biotransformation

Due to the lack of research on the metabolism of this compound, the enzymatic mechanisms involved in its potential biotransformation are unknown.

Research Frontiers and Future Directions

Exploration of New Natural Sources and Sustainable Production Strategies

The primary sources for 2-Deacetoxytaxinine J are various species of yew trees, particularly the Himalayan Yew (Taxus baccata L. spp. wallichiana) and the Japanese Yew (Taxus cuspidata). researchgate.netchemfaces.comkoreascience.kr The compound has been isolated from the bark and needles of these plants. researchgate.netkoreascience.kr However, reliance on natural harvesting presents significant challenges, including slow growth of the trees, low yields of the desired compound (e.g., approximately 0.1% from the bark of Taxus baccata), and ecological concerns. researchgate.net

Future research is critically focused on developing sustainable and economically viable production methods. Key strategies being explored for taxanes, which are directly applicable to this compound, include:

Plant Cell Fermentation (PCF): Taxus cell suspension cultures offer a promising alternative to whole plant extraction. frontiersin.org Research efforts are directed at optimizing culture conditions, including media composition and the use of elicitors like coronatine, to enhance the yield and secretion of taxoids into the culture medium. frontiersin.org One study demonstrated an 11-fold increase in paclitaxel (B517696) production using an elicitor, a strategy that could be adapted for this compound. frontiersin.org

Metabolic Engineering: Advances in understanding the biosynthetic pathway of taxanes open the door to genetically engineering microbial hosts (like E. coli or yeast) or the Taxus cell lines themselves. This could involve overexpressing key enzymes or silencing pathways that lead to non-desired byproducts, thereby channeling metabolic flux towards the production of this compound.

Semi-synthesis: Utilizing more abundant taxane (B156437) precursors isolated from yew needles, such as baccatin (B15129273) III or 10-deacetylbaccatin III, provides a viable route for the semi-synthesis of more complex taxoids. koreascience.krmdpi.com Future work could establish efficient semi-synthetic pathways starting from these precursors to generate this compound.

A shift towards these sustainable production frameworks is essential to ensure a reliable supply for research and potential future clinical applications without depleting natural resources. nih.govoneplanetnetwork.org

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Potency and Specificity

A significant frontier in the study of this compound involves its use as a scaffold for the synthesis of novel taxoids. researchgate.netpdx.edu The goal is to create analogues with improved pharmacological properties, such as enhanced cytotoxicity against cancer cells, better water solubility, and the ability to overcome multidrug resistance (MDR). nih.gov

Researchers have successfully synthesized several new taxoids derived from this compound. google.comnih.gov Structure-activity relationship (SAR) studies on these derivatives have provided initial insights, indicating, for example, that the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position are important for its anticancer activity. chemfaces.com

Future directions in this area include:

Targeted Modifications: Drawing inspiration from the development of second and third-generation taxanes like docetaxel (B913) and cabazitaxel, future synthesis will focus on specific modifications to the core structure of this compound. mdpi.comnih.govresearchgate.net This could involve introducing fluorine-containing moieties or water-soluble groups to enhance potency against MDR cancer cells and improve pharmacological profiles. nih.gov

Hybrid Molecules: Creating hybrid compounds that combine the this compound scaffold with other pharmacophores is another promising avenue. nih.gov This approach aims to develop molecules with dual modes of action, potentially leading to synergistic effects and a reduced likelihood of resistance.

Computational Modeling: The use of molecular docking and modeling studies can guide the rational design of new analogues. nih.gov By simulating the interaction of potential derivatives with the β-tubulin binding pocket, researchers can prioritize the synthesis of compounds predicted to have the highest binding affinity and biological activity. researchgate.net

| Parent Compound | Modification Strategy | Objective/Finding | Reference |

|---|---|---|---|

| This compound | Derivatization to create novel taxoids (e.g., 7, 8, 10-13) | Screening for anticancer activity; SAR studies indicated the importance of C-5 and C-10 groups for activity. | chemfaces.com |

| This compound | Synthesis of dimers with paclitaxel or docetaxel | Exploration of novel chemical space and biological activities of taxoid dimers. | acs.org |

| This compound | Synthesis of new taxoids via various chemical reactions | Biological evaluation of new derivatives for potential therapeutic applications. | google.com |

| This compound | Synthesis of novel taxoids | Investigation of in vitro and in vivo anticancer activity of the parent compound and its new derivatives. | researchgate.netpdx.edu |

Advanced Mechanistic Investigations at the Subcellular and Molecular Levels

While it is generally understood that taxanes exert their effects by interacting with microtubules, the precise molecular details of this compound's mechanism are an area for advanced investigation. researchgate.netlookchem.com The primary mechanism for clinically used taxanes like paclitaxel is the stabilization of microtubules against depolymerization, which leads to cell cycle arrest and apoptosis. mdpi.comresearchgate.net It is hypothesized that this compound shares this mechanism, but further studies are needed to confirm and detail this action.

Future research will likely focus on:

High-Resolution Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can be used to solve the structure of this compound bound to the tubulin dimer. elifesciences.org This would provide atomic-level detail of its binding site and interactions, explaining its activity and providing a structural basis for the rational design of more potent analogues. elifesciences.org

Subcellular Localization: Investigating the uptake and distribution of this compound within the cell is crucial. This involves tracking its journey to the microtubules and identifying if it accumulates in specific organelles, which could point to additional mechanisms of action or off-target effects. frontiersin.org

Interaction with Tubulin Isotypes: Human cells express multiple isotypes of β-tubulin, and different taxanes can show preferential binding to certain isotypes. nih.gov Research is needed to determine if this compound has a specific affinity for a particular tubulin isotype, which could have implications for its efficacy in different tumor types and its side-effect profile. nih.gov For example, the βIII isotype is often abundant in aggressive tumors, making it a desirable target. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The application of "omics" technologies offers a powerful, systems-biology approach to understanding the cellular response to this compound. humanspecificresearch.orgnih.govresearchgate.net By providing a global snapshot of molecular changes, these techniques can uncover novel mechanisms, identify biomarkers for drug sensitivity, and reveal pathways of resistance. mdpi.comfrontiersin.org While specific omics studies on this compound are yet to be published, research on other taxanes provides a clear roadmap. acs.orgnih.govresearchgate.net

| Omics Technology | Potential Application and Rationale | Reference |

|---|---|---|

| Proteomics | Identify changes in protein expression and post-translational modifications in response to treatment. This can reveal the specific cellular signaling pathways that are activated or inhibited (e.g., apoptosis pathways, stress responses) and identify proteins involved in resistance. | mdpi.comresearchgate.net |

| Metabolomics | Analyze global changes in cellular metabolites to understand how this compound alters cellular metabolism. Studies on paclitaxel have shown it induces unique metabolic responses, and similar work could identify key metabolic vulnerabilities or resistance mechanisms related to this compound. | frontiersin.orgacs.orgnih.gov |

| Transcriptomics | Measure changes in gene expression across the entire genome following exposure to the compound. This can help identify genes and genetic pathways that are upregulated or downregulated, providing a broad overview of the cellular response. | humanspecificresearch.orgnih.gov |

| Interactomics | Map the network of protein-protein and protein-metabolite interactions. This could help identify previously unknown binding partners of this compound or proteins whose interactions are modulated by its effect on the cytoskeleton. | nih.gov |

Integrating data from these different omics platforms will provide a more complete picture of the drug's impact on the biological system, paving the way for personalized medicine approaches. researchgate.netsapienzaeditorial.com

Development of Novel Analytical Probes and Detection Systems for this compound and its Metabolites

To facilitate advanced mechanistic studies and pharmacokinetic analyses, the development of specialized analytical tools is a key future direction. These tools are essential for accurately detecting and quantifying this compound and its breakdown products (metabolites) in complex biological samples.

Key areas of development include:

Fluorescent Probes: Designing and synthesizing fluorescently-labeled analogues of this compound would enable real-time visualization of the compound's distribution within living cells using fluorescence microscopy. rsc.orgnih.gov Such probes are invaluable for studying its subcellular localization, dynamics, and interaction with its target structures. The development of probes that respond to binding events with a change in fluorescence could further illuminate its mechanism of action.

Advanced Mass Spectrometry Methods: While standard chromatographic methods exist, more sensitive and comprehensive techniques are needed to identify and quantify the full spectrum of metabolites of this compound in vitro and in vivo. The use of high-resolution mass spectrometry (HRMS) combined with stable isotope labeling, where cells or organisms are treated with a "heavy" version of the compound, allows for the unambiguous detection of all related metabolites against a complex biological background. nih.gov

Bioluminescent Detection Systems: Novel assay systems, such as those that couple metabolite levels to a bioluminescent signal, could be engineered for high-throughput screening. promega.com For instance, a system could be designed where a specific enzyme metabolizes this compound, producing NAD(P)H, which is then detected by a luciferase enzyme, generating light in proportion to the amount of compound metabolized.

These advanced analytical tools will be instrumental in building a comprehensive understanding of the compound's journey and fate within a biological system, from cellular uptake to metabolic clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。